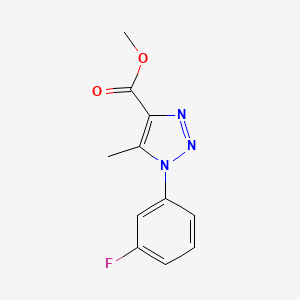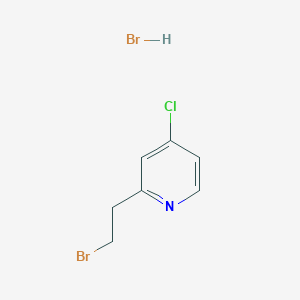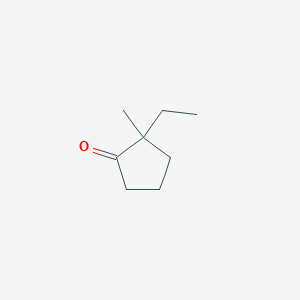
4-(Difluoromethoxy)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)cyclohexan-1-amine, also known as DF-MCX or SR-11, is a chemical compound that has gained attention as a potential drug candidate due to its unique properties. It has a molecular weight of 165.18 g/mol .
Molecular Structure Analysis
The molecular formula of 4-(Difluoromethoxy)cyclohexan-1-amine is C7H13F2NO .Physical And Chemical Properties Analysis
4-(Difluoromethoxy)cyclohexan-1-amine is a liquid at room temperature .Applications De Recherche Scientifique
Carbene-Catalyzed α-Carbon Amination
- Application : Utilization in the synthesis of dihydroquinoxalines, important structures in natural products and synthetic bioactive molecules (Huang et al., 2019).
Brønsted Acid-Catalyzed Transfer Hydrogenation
- Application : Cyclohexa-1,4-dienes, similar in structure to 4-(Difluoromethoxy)cyclohexan-1-amine, are used in transfer hydrogenation, enabling hydrogenation of alkenes (Chatterjee & Oestreich, 2016).
Fluorescence Spectroscopy
- Application : Investigating the fluorescence properties of similar amines in various solvent mixtures, which is crucial for understanding their behavior in different environments (Suppan & Guerry-Butty, 1985).
Synthesis in Supercritical Ammonia
- Application : Amination of cyclohexanediol in supercritical ammonia, a method potentially applicable to 4-(Difluoromethoxy)cyclohexan-1-amine (Fischer, Mallát, & Baiker, 1999).
Photosensitization and C–H Bond Activation
- Application : Understanding the activation of aliphatic C–H bonds, a process relevant in the manipulation of compounds like 4-(Difluoromethoxy)cyclohexan-1-amine (Protti et al., 2012).
Cycloaddition Reactions
- Application : Cyclohexene derivatives' role in cycloaddition reactions, which is crucial in the synthesis of various complex molecules (Kozmin, He, & Rawal, 2003).
Polymer Science
- Application : Using cyclohexane derivatives in the synthesis of organosoluble polyimides, indicating a potential application in material science (Yang, Chen, & Yu, 2001).
Multicomponent Bicyclization
- Application : Multicomponent bicyclization strategies, potentially relevant for synthesizing derivatives of 4-(Difluoromethoxy)cyclohexan-1-amine (Tu et al., 2014).
Synthesis of Amine Building Blocks
- Application : Synthesis of amine stereoisomers, essential in the development of new chemical entities (Bykova et al., 2017).
Reductive Homologation
- Application : Reductive homologation processes, which could be adapted for modifying 4-(Difluoromethoxy)cyclohexan-1-amine (Becker & Flynn, 1992).
Heteroassociation with Tertiary Amines
- Application : Understanding the interactions of similar diols with tertiary amines, which might be relevant for studying the properties of 4-(Difluoromethoxy)cyclohexan-1-amine (Kolbe & Plass, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
4-(difluoromethoxy)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h5-7H,1-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPDIKHIOPBBKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1403864-40-3 |
Source


|
| Record name | rac-(1r,4r)-4-(difluoromethoxy)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride](/img/structure/B2355663.png)


![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)

![(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2355670.png)





![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)